molecular formula C9H18NO4+ B11755120 [2-(Acetyloxy)-3-carboxypropyl]trimethylazanium CAS No. 7559-18-4

[2-(Acetyloxy)-3-carboxypropyl]trimethylazanium

Cat. No.: B11755120
CAS No.: 7559-18-4
M. Wt: 204.24 g/mol
InChI Key: RDHQFKQIGNGIED-UHFFFAOYSA-O
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)-3-carboxypropyl]trimethylazanium typically involves the acetylation of carnitine. The process begins with the reaction of carnitine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-(Acetyloxy)-3-carboxypropyl]trimethylazanium is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers .

Biology: In biological research, this compound is used to study the transport of fatty acids into mitochondria. It serves as a model compound to understand the role of carnitine in cellular metabolism .

Medicine: Medically, this compound is used as a supplement to treat conditions related to carnitine deficiency. It is also being investigated for its potential neuroprotective effects and its role in improving cognitive function .

Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. Its role in energy metabolism makes it a popular ingredient in health and wellness products .

Mechanism of Action

The mechanism of action of [2-(Acetyloxy)-3-carboxypropyl]trimethylazanium involves its role in the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their transport across the mitochondrial membrane. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy in the form of ATP. This process is crucial for maintaining cellular energy levels, especially in tissues with high energy demands such as muscles and the brain .

Comparison with Similar Compounds

Uniqueness: What sets this compound apart from its similar compounds is its acetyl group. This modification enhances its ability to cross the blood-brain barrier, making it more effective in treating neurological conditions. Additionally, the acetyl group provides unique chemical properties that make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(2-acetyloxy-3-carboxypropyl)-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHQFKQIGNGIED-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO4+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859554
Record name 2-(Acetyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7559-18-4, 5080-50-2
Record name 2-(Acetyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, chloride (1:1), (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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